(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine
Overview
Description
“(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine” is a chemical compound with the CAS Number: 1545665-02-8. It has a molecular weight of 177.19 and its IUPAC name is N-((3,4-dihydro-2H-pyran-2-yl)methyl)-2,2-difluoroethan-1-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 .Scientific Research Applications
- Field : Organic Chemistry
- Application : It is used as a hydroxyl-protecting reagent in organic synthesis .
- Method : The specific method of application would depend on the particular synthesis being performed. Generally, protecting groups are added to prevent certain functional groups from reacting during a synthesis .
- Results : The use of this compound as a protecting reagent would result in the protection of hydroxyl groups during a synthesis, allowing for more complex reactions to be performed .
- Field : Organic Chemistry
- Application : It can be used to synthesize tetrahydropyranylated products from alcohols in the presence of phenolsulfonic acid-formaldehyde resin catalyst .
- Method : The compound is reacted with alcohols in the presence of a phenolsulfonic acid-formaldehyde resin catalyst .
- Results : The reaction results in the formation of tetrahydropyranylated products .
- Field : Medicinal Chemistry
- Application : It is used in the synthesis of novel and selective σ1 receptor ligands .
- Method : The specific method of application would depend on the particular synthesis being performed. Generally, this involves reacting the compound with other reagents under controlled conditions .
- Results : The use of this compound in the synthesis of σ1 receptor ligands could potentially result in the development of new therapeutic agents .
Hydroxyl-Protecting Reagent
Synthesis of Tetrahydropyranylated Products
Synthesis of σ1 Receptor Ligands
Safety And Hazards
properties
IUPAC Name |
N-(3,4-dihydro-2H-pyran-2-ylmethyl)-2,2-difluoroethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO/c9-8(10)6-11-5-7-3-1-2-4-12-7/h2,4,7-8,11H,1,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTQTZREHFMMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC=C1)CNCC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,2-difluoroethyl)(3,4-dihydro-2H-pyran-2-ylmethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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